A Comprehensive Technical Guide to 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5: Properties, Synthesis, and Application in Isotope Dilution Mass Spectrometry
A Comprehensive Technical Guide to 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5: Properties, Synthesis, and Application in Isotope Dilution Mass Spectrometry
This guide provides an in-depth exploration of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5, a deuterated analogue of the polychlorinated biphenyl (PCB) congener PCB 14. Designed for researchers, analytical chemists, and professionals in drug development and environmental science, this document details the compound's chemical and physical properties, outlines a viable synthetic pathway, and offers a comprehensive protocol for its application as an internal standard in the precise quantification of PCBs using isotope dilution mass spectrometry.
Introduction: The Significance of Deuterated Standards in Trace Analysis
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that are subject to stringent monitoring in environmental and biological matrices due to their toxicity and tendency to bioaccumulate.[1] Accurate and precise quantification of PCBs at trace levels is paramount for environmental monitoring and human health risk assessment.[2] Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for this purpose, renowned for its high accuracy and precision.[3] This method relies on the use of stable isotope-labeled internal standards, which are chemically identical to the target analytes but have a different mass.[2]
3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 (d5-PCB 14) is a deuterated internal standard specifically designed for the analysis of 3,5-dichlorobiphenyl (PCB 14). By introducing a known amount of the deuterated standard into a sample at the beginning of the analytical workflow, any loss of analyte during sample preparation and analysis can be accurately corrected for.[3] This is because the deuterated and non-deuterated compounds exhibit nearly identical chemical and physical behaviors during extraction, cleanup, and chromatographic separation.[3] The mass spectrometer, however, can readily distinguish between the two based on their mass-to-charge ratio, allowing for highly accurate quantification.[2]
Physicochemical Properties
The key physicochemical properties of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 and its non-deuterated analogue are summarized in the table below. The properties of the deuterated compound are based on supplier information and theoretical calculations, while the data for the non-deuterated compound are from experimental sources.
| Property | 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 | 3,5-Dichlorobiphenyl |
| Synonyms | 3,5-Dichlorodiphenyl-d5; PCB 14-d5 | 3,5-Dichlorodiphenyl; PCB 14[4] |
| CAS Number | 1276197-28-4[5] | 34883-41-5[4] |
| Molecular Formula | C₁₂H₃D₅Cl₂ | C₁₂H₈Cl₂[4] |
| Molecular Weight | 228.13 g/mol [5] | 223.09 g/mol [4] |
| Isotopic Enrichment | ≥99 atom % D[5] | N/A |
| Appearance | White to off-white solid (predicted) | Crystalline solid |
| Melting Point | Not available | Data not readily available in cited sources |
| Boiling Point | Not available | 99.2 °C[6] |
| Solubility | Soluble in organic solvents such as isooctane, hexane, and dichloromethane | Soluble in organic solvents |
| Storage Conditions | Store at room temperature, protected from light[5] | Store at room temperature |
Synthesis of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5
While the exact proprietary synthesis methods for commercially available 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 are not publicly disclosed, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7]
A logical approach involves the coupling of a deuterated phenylboronic acid with a dichlorinated aryl halide.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of 3,5-Dichlorobiphenyl-d5 via Suzuki-Miyaura coupling.
Step-by-Step Methodology:
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Preparation of Phenyl-d5-boronic acid:
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Bromination of Benzene-d6: Benzene-d6 is brominated using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to yield bromobenzene-d5.
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Formation of Boronic Acid: Bromobenzene-d5 is then converted to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup.
-
-
Suzuki-Miyaura Cross-Coupling:
-
The synthesized Phenyl-d5-boronic acid is coupled with a suitable aryl halide, such as 3,5-dichloro-1-iodobenzene. The iodo-substituted arene is often preferred for its higher reactivity in palladium-catalyzed cross-coupling reactions.
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The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and an appropriate solvent system (e.g., toluene/ethanol/water or dioxane).[7]
-
-
Purification:
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Upon completion of the reaction, the crude product is subjected to an aqueous workup to remove inorganic salts.
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The organic layer is then dried and concentrated.
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Final purification of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is achieved through column chromatography on silica gel.
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Spectral Data (Predicted)
Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 227, reflecting the mass of the deuterated compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. The primary fragmentation pathway for PCBs under EI conditions is the sequential loss of chlorine atoms.[8]
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m/z 227 (M⁺˙): Molecular ion.
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m/z 192: Loss of a chlorine atom ([M-Cl]⁺).
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m/z 157: Loss of two chlorine atoms ([M-2Cl]⁺).
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m/z 152: Loss of two chlorine atoms and a deuterium atom from the phenyl ring.
¹H NMR Spectrum
The ¹H NMR spectrum will be simplified due to the deuteration of one of the phenyl rings. The spectrum is expected to show signals corresponding to the protons on the dichlorinated phenyl ring.
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Predicted ¹H NMR (500 MHz, CDCl₃):
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δ 7.40-7.50 (m, 3H) - This multiplet would correspond to the three protons on the 3,5-dichlorophenyl ring. The exact chemical shifts and coupling patterns would depend on the specific rotational conformation of the biphenyl system.
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¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons on the deuterated phenyl ring will exhibit coupling to deuterium, which may result in multiplets or broadened signals depending on the relaxation times.
-
Predicted ¹³C NMR (125 MHz, CDCl₃):
-
Signals for the dichlorinated phenyl ring are expected in the region of δ 125-145 ppm. The carbons bearing chlorine atoms will be significantly downfield.
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The carbons of the deuterated phenyl ring are expected to appear in the region of δ 127-130 ppm. These signals will likely be observed as multiplets due to C-D coupling.
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Application in Isotope Dilution Mass Spectrometry
The primary and most critical application of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is as an internal standard for the quantitative analysis of 3,5-dichlorobiphenyl (PCB 14) and other PCB congeners by isotope dilution mass spectrometry, typically coupled with gas chromatography (GC-MS or GC-MS/MS).[3]
Experimental Workflow for PCB Analysis
Caption: Workflow for quantitative analysis of PCBs using a deuterated internal standard.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Spiking: A known and precise amount of 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 solution is added to the sample (e.g., soil, water, or biological tissue extract) at the very beginning of the sample preparation process.[3]
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Extraction: The sample is then subjected to an appropriate extraction technique to isolate the PCBs. Common methods include Soxhlet extraction, pressurized fluid extraction (PFE), or liquid-liquid extraction (LLE).[3]
-
Cleanup: The crude extract often contains co-extracted interfering compounds. A cleanup step, typically using column chromatography with adsorbents like silica gel or Florisil, is necessary to remove these interferences.[9]
-
Concentration: The cleaned extract is concentrated to a small, known volume before analysis.
-
-
GC-MS/MS Analysis:
-
Chromatographic Separation: The concentrated extract is injected into a gas chromatograph (GC) equipped with a capillary column suitable for PCB analysis (e.g., a non-polar or medium-polarity column). The GC oven temperature program is optimized to achieve separation of the target PCB congeners.
-
Mass Spectrometric Detection: The eluent from the GC is introduced into a mass spectrometer (MS), typically a triple quadrupole instrument for enhanced selectivity and sensitivity (MS/MS). The MS is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the native PCB and the deuterated internal standard.[10]
-
-
Data Analysis and Quantification:
-
Peak Integration: The peak areas for the characteristic ions of both the native 3,5-dichlorobiphenyl and the deuterated internal standard are integrated.
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of the native PCB and a constant concentration of the deuterated internal standard. The curve is constructed by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Quantification: The concentration of 3,5-dichlorobiphenyl in the sample is determined by calculating the peak area ratio from the sample analysis and interpolating the concentration from the calibration curve.
-
Conclusion
3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 is an indispensable tool for the accurate and reliable quantification of PCB 14 in complex matrices. Its chemical and physical properties closely mimic those of its non-deuterated counterpart, ensuring it serves as an ideal internal standard to correct for analytical variability. The outlined synthetic approach via Suzuki-Miyaura coupling provides a viable route for its preparation. The detailed protocol for its application in isotope dilution GC-MS/MS highlights its critical role in achieving high-quality data for environmental monitoring, food safety, and toxicological research. As regulatory demands for lower detection limits and higher data accuracy continue to grow, the use of deuterated standards like 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5 will remain a cornerstone of advanced analytical methodologies.
References
-
Safe, S. H. (1972). Synthesis of Chlorobiphenyls Labeled with Deuterium and Chlorine-36. Journal of Agricultural and Food Chemistry, 20(6), 1219–1221. [Link]
-
Akawie, R. I., Scarborough, J. M., & Burr, J. G. (1959). Synthesis of Deuterated Biphenyls. The Journal of Organic Chemistry, 24(7), 946–947. [Link]
-
Urban, S., et al. (2020). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Molecules, 25(23), 5576. [Link]
- Google Patents. (2002).
-
Fisher Scientific. (n.d.). 3,5-Dichlorobiphenyl-2',3',4',5',6'-d5, CDN. Retrieved from [Link]
-
Scilit. (n.d.). Synthesis of Deuterated Biphenyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14078–14080. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of Mass Spectrometry, 36(8), 886–894. [Link]
-
Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]
-
Amazon AWS. (n.d.). General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Stenutz. (n.d.). 3,5-dichlorobiphenyl. Retrieved from [Link]
-
ACS Omega. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]
-
Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]
-
Dioxin 20XX International Symposium. (n.d.). mass spectrometric ionization pattern of 209 polychlorinated biphenyls. [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
Rototec-Spintec. (n.d.). TECH NOTE: 22-004. [Link]
-
The Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. [Link]
-
ResearchGate. (n.d.). The 13 C NMR-DEPT 135 (distortionless enhancement by polarization transfer 135) spec. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5-Dichlorobiphenyl | C12H8Cl2 | CID 36981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. accustandard.com [accustandard.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
